Ethenoxyimino-oxido-pyrrolidin-1-ylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenoxyimino-oxido-pyrrolidin-1-ylazanium involves the reaction of pyrrolidine with ethenoxyimino-oxido intermediates. The reaction conditions typically include the use of specific solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Ethenoxyimino-oxido-pyrrolidin-1-ylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of different nitrogen-containing compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions include various nitrogen-containing compounds, which can be further utilized in different applications .
Scientific Research Applications
Ethenoxyimino-oxido-pyrrolidin-1-ylazanium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its role in nitric oxide delivery and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting liver diseases.
Industry: Utilized in the production of various chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of ethenoxyimino-oxido-pyrrolidin-1-ylazanium involves its metabolism in the liver, where it decomposes to release nitric oxide (NO). NO is a crucial signaling molecule that plays a role in various physiological processes, including vasodilation and immune response. The molecular targets and pathways involved include the activation of guanylate cyclase and the subsequent increase in cyclic GMP levels .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A five-membered lactam with various biological activities.
Pyrrolidin-2,5-dione: Known for its use in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with significant biological activity.
Uniqueness
Ethenoxyimino-oxido-pyrrolidin-1-ylazanium is unique due to its ability to selectively deliver nitric oxide to the liver, making it a valuable compound for targeted therapeutic applications. Its specific mechanism of action and the ability to release NO upon metabolism set it apart from other similar compounds.
Biological Activity
Ethenoxyimino-oxido-pyrrolidin-1-ylazanium, also known as O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate, is a compound recognized for its significant biological activities, primarily attributed to its role as a nitric oxide (NO) donor. This article delves into the compound's mechanisms of action, pharmacological properties, and potential therapeutic applications.
The primary mechanism through which this compound exerts its biological effects is the release of nitric oxide upon metabolism. This release is facilitated by cytochrome P450 enzymes, which convert the compound into active NO. The released nitric oxide plays a crucial role in various biochemical pathways, influencing cellular signaling and protective mechanisms against oxidative stress and toxicity.
Nitric Oxide Release
This compound is particularly noted for its liver-selective NO release. This specificity enhances its therapeutic potential in liver-related conditions. The compound has shown efficacy in reducing hepatotoxicity caused by agents such as arsenic and acetaminophen, as evidenced by improved liver function markers and reduced histopathological damage in experimental models.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. The ability to scavenge free radicals and reduce oxidative stress contributes to the protective effects observed in cellular studies .
Antimicrobial Effects
Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. This activity is hypothesized to arise from the modulation of enzyme activities or direct interaction with microbial membranes.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Hepatoprotective Effects :
- A study demonstrated that administration of this compound significantly reduced serum alanine aminotransferase (ALT) levels in rats subjected to cadmium-induced liver damage. Histological examination revealed decreased necrosis and lipid peroxidation in liver tissues.
-
Antioxidative Properties :
- In vitro assays showed that the compound effectively reduced reactive oxygen species (ROS) levels in cultured hepatocytes exposed to oxidative stress, suggesting its potential as a therapeutic agent for conditions associated with oxidative damage.
-
Antimicrobial Activity :
- A comparative study indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, supporting its potential use in treating infections.
Data Table: Summary of Biological Activities
Biological Activity | Observations | References |
---|---|---|
Nitric Oxide Release | Liver-selective NO donor | |
Hepatoprotective Effects | Reduced ALT levels; improved histology | |
Antioxidant Activity | Decreased ROS levels in hepatocytes | |
Antimicrobial Activity | Effective against Gram-positive bacteria |
Properties
IUPAC Name |
ethenoxyimino-oxido-pyrrolidin-1-ylazanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-2-11-7-9(10)8-5-3-4-6-8/h2H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWXCQACZTVGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CON=[N+](N1CCCC1)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.